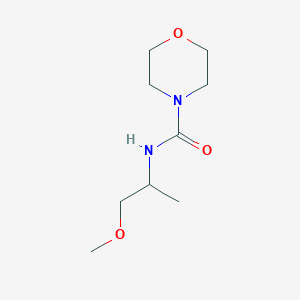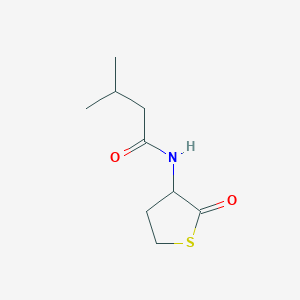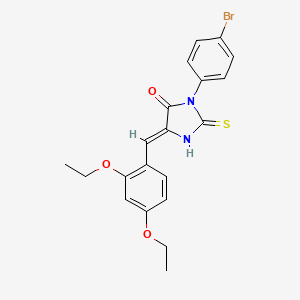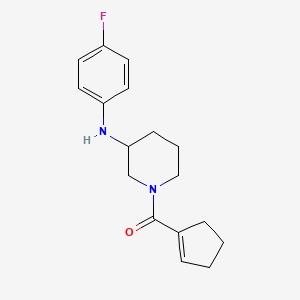
N-(2-methoxy-1-methylethyl)-4-morpholinecarboxamide
Vue d'ensemble
Description
N-(2-methoxy-1-methylethyl)-4-morpholinecarboxamide, also known as MEM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEM is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of morpholine and has a molecular formula of C10H20N2O2.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-1-methylethyl)-4-morpholinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to exhibit antiviral activity against certain viruses such as herpes simplex virus type 1 (HSV-1).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-1-methylethyl)-4-morpholinecarboxamide has several advantages as a research tool. It is a stable and readily available compound that can be easily synthesized in the laboratory. This compound is also soluble in both water and organic solvents, making it suitable for use in a wide range of experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. In addition, this compound may exhibit off-target effects that can complicate the interpretation of experimental data.
Orientations Futures
There are several future directions for research on N-(2-methoxy-1-methylethyl)-4-morpholinecarboxamide. One area of research is the development of novel compounds based on this compound that exhibit improved biological activities. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more specific and effective drugs. Finally, the use of this compound as a research tool in various fields such as medicinal chemistry, drug discovery, and material science is likely to continue to grow in the future.
Applications De Recherche Scientifique
N-(2-methoxy-1-methylethyl)-4-morpholinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral activities. This compound has also been used as a building block for the synthesis of novel compounds with improved biological activities.
Propriétés
IUPAC Name |
N-(1-methoxypropan-2-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(7-13-2)10-9(12)11-3-5-14-6-4-11/h8H,3-7H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOOAPVUDVHUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-dimethyl-3-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3952973.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3952974.png)


![1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B3952999.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3953015.png)
![2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B3953016.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B3953023.png)
![2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953030.png)
![ethyl 4-[(4-anilinophenyl)amino]-4-oxobutanoate](/img/structure/B3953034.png)
![(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3953036.png)

![2-[1-(3-methylphenyl)-5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl]ethanol](/img/structure/B3953050.png)